molecular formula C17H12N2O4 B274213 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B274213
M. Wt: 308.29 g/mol
InChI Key: MDVRSOBDEIVGJP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one, also known as NBO, is a synthetic compound with a chemical formula C17H13N2O4. NBO belongs to the family of oxazolone derivatives and has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause cellular damage and are implicated in the development of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Biochemical and Physiological Effects:
4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one can inhibit the growth of various bacterial and fungal strains. 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. In addition, 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to protect against oxidative stress-induced cell damage, suggesting its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high stability and solubility in various solvents, making it easy to handle and store. 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is also relatively inexpensive and readily available, making it an attractive option for researchers. However, one limitation of using 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is its potential toxicity, which may limit its use in certain experiments. In addition, the precise mechanism of action of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the precise mechanism of action of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one, which may provide insights into its potential therapeutic applications. Additionally, the development of new derivatives of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one with improved properties and reduced toxicity may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-methylphenyl hydrazine with 3-nitrobenzaldehyde to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to yield 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one. The synthesis of 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its antibacterial, antifungal, and anti-inflammatory properties. In addition, 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one has been found to exhibit potent antioxidant activity, making it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

properties

Product Name

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O4/c1-11-4-2-6-13(8-11)16-18-15(17(20)23-16)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10+

InChI Key

MDVRSOBDEIVGJP-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2

SMILES

CC1=CC=CC(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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